Cas no 742654-46-2 ((2-Bromopropyl)(methyl)amine)

(2-Bromopropyl)(methyl)amine is a brominated amine compound featuring both a methyl and a 2-bromopropyl functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the reactive bromine atom allows for further functionalization via nucleophilic substitution or coupling reactions, while the secondary amine group enables condensation or alkylation pathways. Its well-defined reactivity profile and stability under controlled conditions make it a valuable building block for researchers developing novel amine derivatives. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. Proper storage and handling are essential to maintain its purity and reactivity.
(2-Bromopropyl)(methyl)amine structure
(2-Bromopropyl)(methyl)amine structure
Product Name:(2-Bromopropyl)(methyl)amine
CAS No:742654-46-2
MF:C4H10BrN
MW:152.032900333405
CID:5964191
PubChem ID:13183602
Update Time:2025-10-28

(2-Bromopropyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (2-bromopropyl)(methyl)amine
    • 742654-46-2
    • EN300-4442004
    • (2-Bromopropyl)(methyl)amine
    • Inchi: 1S/C4H10BrN/c1-4(5)3-6-2/h4,6H,3H2,1-2H3
    • InChI Key: KWBUVWFIMOHGCZ-UHFFFAOYSA-N
    • SMILES: BrC(C)CNC

Computed Properties

  • Exact Mass: 150.99966g/mol
  • Monoisotopic Mass: 150.99966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 12Ų

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Additional information on (2-Bromopropyl)(methyl)amine

Comprehensive Overview of (2-Bromopropyl)(methyl)amine (CAS No. 742654-46-2): Properties, Applications, and Industry Insights

(2-Bromopropyl)(methyl)amine (CAS No. 742654-46-2) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural properties. This brominated amine derivative features a methylamine group attached to a 2-bromopropyl chain, making it a versatile intermediate for synthetic applications. Its molecular formula, C4H10BrN, and precise steric configuration contribute to its reactivity in nucleophilic substitution reactions, a topic frequently searched by chemists exploring amine-based synthesis.

In recent years, the demand for high-purity bromoamines like (2-Bromopropyl)(methyl)amine has surged, driven by advancements in small-molecule drug discovery and agrochemical formulations. Researchers often query "role of bromoamines in medicinal chemistry" or "CAS 742654-46-2 solubility data," reflecting its relevance in designing bioactive compounds. The compound’s lipophilic character (logP ~1.8) and moderate polarity make it suitable for optimizing drug permeability, a key focus in central nervous system (CNS) drug development.

From a synthetic perspective, (2-Bromopropyl)(methyl)amine serves as a precursor for heterocyclic scaffolds, particularly in constructing azetidines and pyrrolidines—structures prevalent in FDA-approved therapeutics. Industry forums frequently discuss "bromoalkylamine stability under reflux conditions," highlighting practical considerations for its use in multi-step organic synthesis. Analytical data (e.g., 1H NMR: δ 3.4 ppm for –CH2Br) provide reliable quality benchmarks, addressing common search queries like "CAS 742654-46-2 spectroscopic characterization."

Environmental and handling parameters are also trending topics. While not classified as hazardous under standard protocols, proper storage at 2–8°C under inert atmosphere ensures longevity—a detail often sought in "amine compound storage best practices." The compound’s water solubility (~50 mg/mL at 25°C) and compatibility with polar aprotic solvents (e.g., DMF, acetonitrile) further expand its utility in green chemistry applications, aligning with searches for "sustainable bromoamine reaction protocols."

Emerging studies explore (2-Bromopropyl)(methyl)amine in material science, particularly for modifying polymer side-chains to enhance thermal stability. Patent analyses reveal its incorporation in ion-conductive membranes for batteries, responding to queries like "bromoamines in energy storage materials." This multidisciplinary applicability positions CAS 742654-46-2 as a compound of interest for both academic and industrial R&D teams investigating next-generation functional materials.

Regulatory compliance remains a critical consideration. Although not globally restricted, documentation such as REACH registration status and SDS documentation for CAS 742654-46-2 are frequently requested by procurement specialists. Suppliers emphasizing GC/HPLC purity (>98%) and low heavy-metal content cater to stringent quality requirements in GMP manufacturing—a priority for users searching "pharmaceutical-grade bromoalkylamine suppliers."

In conclusion, (2-Bromopropyl)(methyl)amine (CAS No. 742654-46-2) exemplifies the intersection of synthetic utility and industrial demand. Its role in addressing contemporary challenges—from drug delivery optimization to advanced material design—ensures sustained relevance. Future research directions may explore its enantioselective applications, responding to growing interest in "chiral bromoamine catalysts" within asymmetric synthesis communities.

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